
4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride, also known as 4-PMPD, is a small molecule compound with a wide range of applications in the field of scientific research. It is a derivative of aniline and is used as a reagent in many laboratory experiments. 4-PMPD is a useful tool for scientists to study the structure, properties, and functions of molecules. Furthermore, 4-PMPD can be used as an analytical tool to detect and measure the presence of certain molecules.
Scientific Research Applications
Materials Science and Polymer Research
Polyaniline and Polypyrrole Synthesis : A comparative study between aniline and pyrrole oxidized with ammonium peroxydisulfate in aqueous solutions highlighted the synthesis process of polyaniline and polypyrrole, two conductive polymers with potential applications in electronics and materials science. The study suggests optimal stoichiometry for the synthesis and discusses the conductivity of these polymers, which is crucial for their application in electronic devices (Blinova et al., 2007).
Electrochemical Copolymerization : The synthesis of homopolymers, copolymers, and composites of aniline and pyrrole was explored, focusing on the effects of various solvents and electrolytes on the structure and properties of the resulting materials. This research contributes to the development of new materials with tailored properties for specific applications (Sarı & Talu, 1998).
Corrosion Inhibition
- Corrosion Inhibition Performance : A study on the corrosion inhibition properties of a pyridine derivative on mild steel in hydrochloric acid demonstrated that certain organic molecules could effectively protect metals against corrosion, a crucial aspect in materials engineering and maintenance of industrial equipment (Xu et al., 2015).
Computational Chemistry and Molecular Design
Crystal Structure and DFT Studies : Investigation into the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline through X-ray crystallography and density functional theory (DFT) calculations provided insights into its molecular geometry and intermolecular interactions, which are vital for designing materials with specific properties (Krishnan et al., 2021).
Theoretical and Experimental Studies on Corrosion Inhibitors : A comprehensive study combining experimental approaches with quantum chemical calculations explored the structure-activity relationship of aniline derivatives as corrosion inhibitors, underscoring the importance of computational methods in understanding and predicting the efficacy of corrosion inhibitors (Fernandes et al., 2019).
properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13;;/h3-6H,1-2,7-9,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJBIHWTIFYQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-benzo[d]imidazol-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2708042.png)
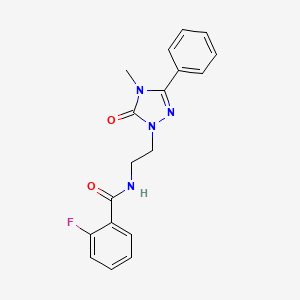
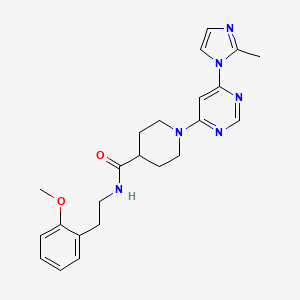
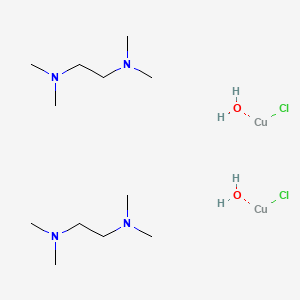
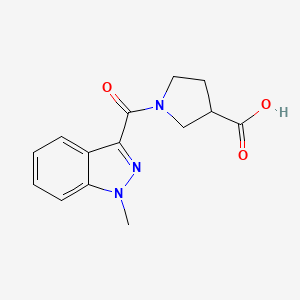

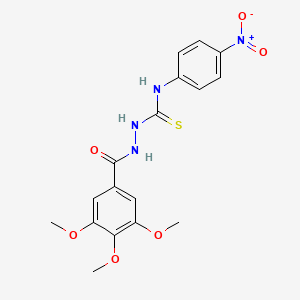
![1-(4-{4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2708055.png)
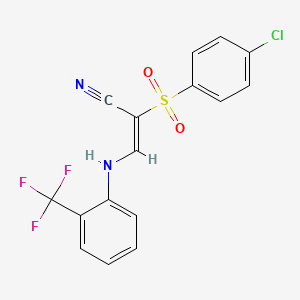
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2708057.png)
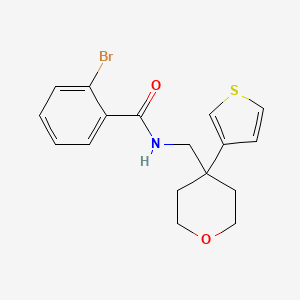
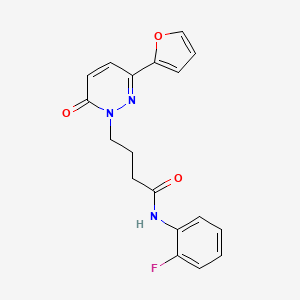

![7-Methyl-2-(2-morpholinoethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2708065.png)